molecular formula C22H19NO3 B401615 2-(Dibenzylcarbamoyl)benzoic acid

2-(Dibenzylcarbamoyl)benzoic acid

Cat. No.: B401615
M. Wt: 345.4g/mol
InChI Key: NVRSHPQVYMJOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a dibenzylcarbamoyl group (-CON(Bn)₂, where Bn = benzyl) at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the two benzyl groups, which influence solubility, reactivity, and intermolecular interactions. The dibenzyl substitution likely enhances steric hindrance and reduces hydrogen-bonding capacity compared to simpler analogs, impacting crystallization behavior and biological interactions.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4g/mol

IUPAC Name

2-(dibenzylcarbamoyl)benzoic acid

InChI

InChI=1S/C22H19NO3/c24-21(19-13-7-8-14-20(19)22(25)26)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,26)

InChI Key

NVRSHPQVYMJOAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight Key Properties Reference
2-(Dibenzylcarbamoyl)benzoic acid -CON(Bn)₂ at C2 349.38 g/mol* High lipophilicity; steric hindrance Inferred
2-(Benzylcarbamoyl)benzoic acid -CONH(Bn) at C2 255.27 g/mol Moderate lipophilicity; H-bond donor capacity
2-(Dioctadecylcarbamoyl)benzoic acid -CON(C₁₈H₃₇)₂ at C2 ~794.22 g/mol Extreme hydrophobicity; membrane affinity
2-Benzoylbenzoic acid -COPh at C2 226.23 g/mol High crystallinity; strong π-π interactions
2-Carbamimidoylbenzoic acid -C(=NH)NH₂ at C2 180.17 g/mol Polar; versatile precursor for heterocycles

*Calculated based on molecular formula (C₂₂H₁₉NO₃).

  • Lipophilicity and Solubility: The dibenzyl group in this compound increases hydrophobicity compared to mono-benzyl or unsubstituted analogs. This reduces aqueous solubility but enhances compatibility with organic solvents or lipid bilayers, akin to dioctadecyl derivatives .

Table 2: Interaction Data for Selected Analogs

Compound ΔGbinding (kcal/mol)* Key Interactions Application Context Reference
2-(4-Methoxybenzoyl)benzoic acid -8.2 ± 0.3 Hydrophobic, π-stacking Bitter taste receptor ligands
Benzoic acid N/A High distribution coefficient (m) Rapid extraction in ELM
This compound Inferred lower m Steric shielding reduces m Limited membrane permeability Inferred

*From molecular docking studies ().

  • Extraction Efficiency : Benzoic acid derivatives with smaller substituents (e.g., -OH, -OCH₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes (ELM) due to balanced hydrophobicity and solubility . The dibenzylcarbamoyl group’s bulk likely reduces m, slowing extraction kinetics.
  • Receptor Binding : Substituents like methoxy or methyl groups on benzoyl analogs enhance binding to T1R3 receptors via hydrophobic pockets, whereas dibenzylcarbamoyl’s steric bulk may impede such interactions .

Solid-State Behavior

  • Atropisomerism: Unlike dicyano-substituted benzoic acids (), the dibenzylcarbamoyl group lacks rotational restrictions, minimizing conformational isomerism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.